

Application Notes and Protocols for (2R,5S)-Ritlecitinib in Cell Culture

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Compound of Interest		
Compound Name:	(2R,5S)-Ritlecitinib	
Cat. No.:	B8146254	Get Quote

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Introduction

(2R,5S)-Ritlecitinib is a potent and irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases.[1][2][3] Its mechanism of action involves blocking the adenosine triphosphate (ATP) binding site, which in turn inhibits cytokine-induced STAT phosphorylation and signaling of immune receptors dependent on TEC kinase family members.[1][2][4] This targeted inhibition makes Ritlecitinib a valuable tool for in vitro studies of immune-inflammatory pathways. Proper preparation of a stock solution is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and use of (2R,5S)-Ritlecitinib stock solutions.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of Ritlecitinib is essential for accurate stock solution preparation.

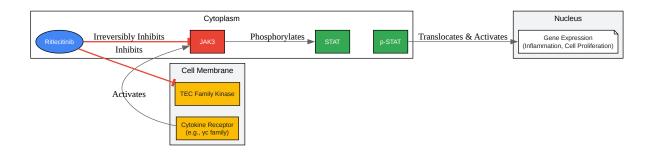


Property	Value	Source
Molecular Formula	C15H19N5O	[3][5][6]
Molecular Weight	285.34 g/mol (free base)	[3][5][6]
Molecular Weight	457.5 g/mol (tosylate salt)	[7]
Appearance	Solid powder	N/A
Solubility in DMSO	≥60 mg/mL	[6]
57 mg/mL (199.76 mM)	[8][9]	
125 mg/mL (438.07 mM) with ultrasonication	[10]	
130 mg/mL (455.6 mM) with sonication	[11]	
Solubility in Ethanol	46 mg/mL (161.21 mM)	[9]
Water Solubility	0.457 mg/mL	[2]

Signaling Pathway of Ritlecitinib

Ritlecitinib primarily targets the JAK3 and TEC family kinases, crucial components of inflammatory signaling pathways.





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Ritlecitinib inhibits JAK3 and TEC family kinases.

Experimental Protocols Materials

- (2R,5S)-Ritlecitinib powder (free base or tosylate salt)
- Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
- Sterile, pyrogen-free microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- · Pipettes and sterile, filtered pipette tips
- Cell culture medium appropriate for the cell line
- Sterile, serological pipettes
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses



Preparation of a 10 mM Ritlecitinib Stock Solution in DMSO

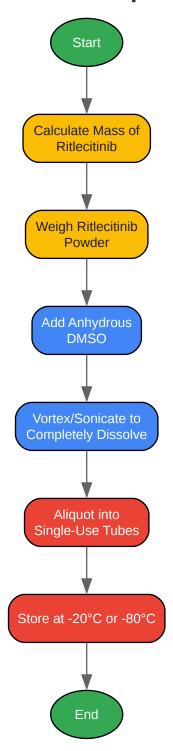
This protocol describes the preparation of a 10 mM stock solution using Ritlecitinib free base (MW: 285.34 g/mol). Adjust calculations accordingly if using the tosylate salt (MW: 457.55 g/mol).

- Calculate the required mass of Ritlecitinib:
 - To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
 - Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)
 - \circ Mass (g) = 0.010 mol/L \times 0.001 L \times 285.34 g/mol = 0.0028534 g = 2.85 mg
- Weighing the Ritlecitinib powder:
 - Tare a sterile microcentrifuge tube on a calibrated analytical balance.
 - Carefully weigh 2.85 mg of Ritlecitinib powder into the tube.
- Dissolving the Ritlecitinib:
 - Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the Ritlecitinib powder.
 - Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle
 warming (e.g., in a 37°C water bath) and/or sonication may be used to facilitate dissolution
 if necessary.[10][11]
- Storage of the Stock Solution:
 - Aliquot the 10 mM Ritlecitinib stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile microcentrifuge tubes.
 - Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6][12]



o Crucially, avoid repeated freeze-thaw cycles.[6]

Workflow for Stock Solution Preparation



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